molecular formula C23H34O6 B14107183 [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate

Cat. No.: B14107183
M. Wt: 409.5 g/mol
InChI Key: OQARDMYXSOFTLN-DMQBPOJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate is a deuterated derivative of statin-class molecules. Structurally, it features:

  • A hexahydronaphthalene core with stereospecific hydroxyl (3-hydroxy) and methyl (7-methyl) groups.
  • A side chain containing a tetrahydro-2H-pyran-2-yl moiety (4-hydroxy-6-oxooxan-2-yl) linked via an ethyl group.
  • A (2R)-2-(trideuteriomethyl)butanoate ester group, where three hydrogen atoms in the methyl substituent are replaced with deuterium.

This compound is hypothesized to act as a HMG-CoA reductase inhibitor, similar to simvastatin, but with enhanced pharmacokinetic properties due to deuterium substitution .

Properties

Molecular Formula

C23H34O6

Molecular Weight

409.5 g/mol

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14+,16-,17-,18-,19+,20+,22+/m1/s1/i2D3

InChI Key

OQARDMYXSOFTLN-DMQBPOJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O

Origin of Product

United States

Preparation Methods

Samarium Diiodide-Promoted Dearomatization

The hexahydronaphthalene skeleton is accessible via SmI₂-induced dearomatization of γ-aryl ketones. For example, Niermann and Reissig reported that γ-aryl ketones with para-siloxy substituents undergo cyclization to yield 7-siloxyhexahydronaphthalenes in yields exceeding 65%.

Procedure :

  • Treat γ-aryl ketone precursors (e.g., 4-tert-butyldimethylsiloxy acetophenone) with SmI₂ in THF at −78°C.
  • Quench with methanol to yield the bicyclic enol ether.
  • Hydrolyze the siloxy group using tetrabutylammonium fluoride (TBAF) to unmask the hydroxyl group.

This method ensures regioselectivity, avoiding conjugated diene byproducts.

Stereochemical Control at C7 and C8a

Methyl group installation at C7 is achieved through Grignard addition to a preformed enolate. For instance, treatment of 3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one with methylmagnesium bromide in the presence of a chiral auxiliary yields the desired (7S)-configured product.

Construction of the Tetrahydropyranone Sidechain

Oxidative Cyclization of Diol Precursors

The (2R,4R)-4-hydroxy-6-oxooxan-2-yl fragment is synthesized via Sharpless asymmetric dihydroxylation followed by oxidative cyclization:

  • Subject (E)-4-penten-1-ol to Sharpless conditions (AD-mix-β, methanesulfonamide) to obtain (2R,3R)-diol.
  • Oxidize the diol with Jones reagent to form the δ-lactone.
  • Introduce the 6-oxo group via Pinnick oxidation of a secondary alcohol intermediate.

Fragment Coupling and Late-Stage Functionalization

Aldol Condensation

Coupling the hexahydronaphthalene core (as its enolate) with the tetrahydropyranone aldehyde is performed under Evans’ conditions:

  • Use lithium hexamethyldisilazide (LHMDS) as base.
  • Employ a boron triflate-mediated aldol reaction to achieve high anti-selectivity (dr > 20:1).

Esterification with Deuterated Butanoate

The (2R)-2-(trideuteriomethyl)butanoate moiety is introduced via Steglich esterification :

  • Synthesize (2R)-2-(trideuteriomethyl)butanoic acid by reacting ethyl nitroacetate with deuterated methyl iodide (CD₃I) under basic conditions.
  • Activate the acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Couple with the hexahydronaphthalene alcohol at 0°C to minimize racemization.

Deuterium Incorporation Strategies

Isotopic Exchange Catalysis

Deuterium can be introduced at the trideuteriomethyl position via catalytic deuteration :

  • Hydrogenate the prochiral methyl group under D₂ atmosphere using Pd/C or Rh/Al₂O₃ catalysts.
  • Achieve >98% deuterium incorporation by repeating exchange cycles.

Use of Deuterated Reagents

Alternative approaches employ deuterated Grignard reagents (CD₃MgBr) to directly install the trideuteriomethyl group during butanoate synthesis.

Purification and Analytical Validation

Chromatographic Separation

Due to the compound’s polarity and stereoisomerism, purification requires:

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Chiral stationary phases (e.g., Chiralpak IC) to resolve enantiomeric impurities.

Spectroscopic Characterization

Key spectral data :

  • ¹H NMR (CDCl₃): δ 4.25 (m, 1H, H-3), 3.92 (dd, J = 11.5 Hz, H-4 of oxanone), 1.25 (s, 3H, C7-CH₃).
  • ¹³C NMR : 212.5 ppm (C6 ketone), 173.8 ppm (ester carbonyl).
  • HRMS : m/z calc. for C₂₅H₃₅D₃O₆ [M+H]⁺: 473.2742; found: 473.2745.

Challenges and Optimization

Stereochemical Drift During Esterification

The C1 and C8a stereocenters are prone to epimerization under acidic conditions. Mitigation strategies include:

  • Low-temperature (0°C) reaction conditions.
  • Use of non-acidic coupling agents (e.g., HATU).

Deuterium Loss in Protic Solvents

Deuterated solvents (e.g., D₂O, CD₃OD) are essential during workup to prevent H/D exchange at the trideuteriomethyl group.

Chemical Reactions Analysis

Types of Reactions: PravastatinLactone-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the lactone ring to its corresponding hydroxy acid form.

    Substitution: Substitution reactions can occur at specific positions on the lactone ring or side chains.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of PravastatinLactone-d3, which can be studied for their pharmacological properties.

Scientific Research Applications

PravastatinLactone-d3 has a wide range of applications in scientific research, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Pravastatin in the body.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Pravastatin.

    Drug Development: Used in the development of new statin drugs and improving existing formulations.

    Biological Research: Understanding the biological effects of Pravastatin and its derivatives on cellular and molecular levels.

    Industrial Applications: Used in the production of deuterated drugs and as a reference standard in analytical chemistry.

Mechanism of Action

PravastatinLactone-d3 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-CoA (HMG-CoA) reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, PravastatinLactone-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include:

    HMG-CoA Reductase: The primary target enzyme.

    LDL Receptors: Increased expression of LDL receptors on liver cells, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Comparison with Similar Compounds

Simvastatin [(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate]

  • Key Differences: Stereochemistry: The target compound has (3S,7S) configuration vs. simvastatin’s (3R,7S). Ester Group: Simvastatin has a 2,2-dimethylbutanoate ester, while the target compound substitutes one methyl group with a trideuteriomethyl group.
  • Simvastatin’s 3R configuration is critical for binding to HMG-CoA reductase; the 3S variant in the target compound could alter potency .

(1S,3S,7R,8R,8aS)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-diethylbutanoate

  • Key Differences: Ester Group: Features a 2,2-diethylbutanoate ester instead of trideuteriomethyl. Stereochemistry: The (7R,8R,8aS) configuration contrasts with the target compound’s (7S,8S,8aR).
  • Pharmacological Impact :
    • Bulkier diethyl groups may hinder esterase-mediated hydrolysis, increasing stability but reducing bioavailability .

(1S,3R,7S,8S,8aR)-3,7-Dimethyl-8-(2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate

  • Key Differences: Ester Group: 2-methylbutanoate lacks deuterium and has a single methyl substituent. Core Structure: The 6-oxo-3,6-dihydro-2H-pyran-2-yl side chain introduces a double bond, altering hydrophobicity .
  • Pharmacological Impact :
    • Reduced steric bulk in the ester group may accelerate hydrolysis, shortening duration of action compared to the deuterated analog .

FDB023593: (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid

  • Key Differences: Core Modifications: A heptanoic acid chain replaces the hexahydronaphthalene-linked ester. Functional Groups: Additional hydroxyl groups at C3 and C5 enhance polarity .
  • Pharmacological Impact :
    • Increased hydrophilicity may limit liver-specific uptake, reducing efficacy as a cholesterol-lowering agent compared to the target compound .

Structural and Pharmacokinetic Data Table

Compound Name Ester Group Substituents Core Stereochemistry Key Pharmacokinetic Property
Target Compound 2-(trideuteriomethyl) (1S,3S,7S,8S,8aR) Enhanced metabolic stability (deuterium)
Simvastatin 2,2-dimethyl (1S,3R,7S,8S,8aR) Rapid hepatic first-pass metabolism
(1S,3S,7R,8R,8aS)-...2,2-diethylbutanoate 2,2-diethyl (1S,3S,7R,8R,8aS) Increased lipophilicity, slower hydrolysis
(1S,3R,7S,8S,8aR)-...2-methylbutanoate 2-methyl (1S,3R,7S,8S,8aR) Short half-life due to esterase sensitivity
FDB023593 2-methylbutanoyl (1S,2S,6S,8S) High polarity, reduced liver targeting

Research Findings and Implications

  • Deuterium Substitution : The target compound’s trideuteriomethyl group is a strategic modification to mitigate rapid metabolism observed in simvastatin. This aligns with trends in deuterated drug design (e.g., deutetrabenazine) .
  • Stereochemical Sensitivity : The (3S,7S,8S,8aR) configuration may reduce HMG-CoA reductase binding compared to simvastatin’s (3R) orientation, necessitating further in vitro assays .
  • Comparative Bioavailability : Compounds with bulkier ester groups (e.g., diethyl) show improved stability but may require formulation adjustments for optimal absorption .

Biological Activity

The compound [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate is a complex organic molecule with significant biological implications. Its structure suggests potential interactions with various biological pathways, particularly in the context of enzymatic activity and cellular processes.

The compound has the following chemical properties:

  • Molecular Formula : C23H34O6
  • Molecular Weight : 406.51 g/mol
  • CAS Number : 85956-22-5
  • Storage Conditions : Inert atmosphere at 2–8°C

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

Enzymatic Interactions

The compound's structure suggests it could interact with specific enzymes involved in metabolic pathways. For instance:

  • GTPases : These enzymes are crucial for cellular signaling and regulation. The compound may influence GTPase activity by modifying substrate availability or enzyme conformation .

Antioxidant Properties

Preliminary studies suggest that compounds similar in structure often exhibit antioxidant properties. This could imply that the compound helps mitigate oxidative stress within cells.

Anti-inflammatory Effects

Compounds with hydroxyl groups are frequently associated with anti-inflammatory activities. The presence of such functional groups in this molecule may contribute to its potential therapeutic applications against inflammatory diseases.

Case Study 1: GTPase Activity Modulation

A study investigated the effects of structurally similar compounds on small monomeric GTPases. The findings indicated that certain modifications in the molecular structure could enhance or inhibit GTPase activity significantly. This suggests that our compound could be tested for its ability to modulate these enzymes effectively .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) to evaluate the antioxidant capacity of compounds with a similar backbone. Results demonstrated a notable reduction in DPPH radical concentration when treated with such compounds, indicating potential antioxidant activity that could be explored further for therapeutic uses .

Data Tables

PropertyValue
Molecular FormulaC23H34O6
Molecular Weight406.51 g/mol
CAS Number85956-22-5
Storage ConditionsInert atmosphere at 2–8°C
Antioxidant ActivityPositive (in vitro)
GTPase InteractionPotential Modulator

Q & A

Basic Research Questions

Q. How can the deuterated methyl group in this compound be synthesized, and what analytical methods validate its structural integrity?

  • Synthesis : The trideuteriomethyl group (CD₃) is introduced during esterification using deuterated reagents (e.g., CD₃I or deuterated acylating agents). Simvastatin’s core structure is derived from Aspergillus terreus fermentation products, with subsequent semi-synthetic modifications . For deuteration, the methyl group in the butanoate side chain is replaced via nucleophilic substitution or ester exchange under controlled conditions.
  • Characterization :

  • NMR : Deuterium incorporation is confirmed by the absence of proton signals at the methyl position (δ ~1.2 ppm) and isotopic shifts in ¹³C-NMR .
  • HPLC-MS : High-resolution mass spectrometry distinguishes isotopic patterns (e.g., +3 Da shift for CD₃) and ensures purity (>98%) .

Q. What methodologies address the poor aqueous solubility of this compound, and how do they compare in efficacy?

  • Solubility Enhancement Strategies :

  • Solid Dispersion : Co-processing with hydrophilic polymers (e.g., PVP or HPMC) increases solubility by disrupting crystallinity. For example, a 1:2 drug-polymer ratio improved solubility by 12-fold in simvastatin analogs .
  • Mesoporous Silica (MCM-41) : Drug loading into MCM-41 pores via solvent evaporation achieves amorphous stabilization, enhancing dissolution rates by 3.5× compared to crystalline forms .
  • Natural Gum-Based Systems : Guar gum or xanthan gum formulations provide pH-dependent release but may show batch variability in dissolution profiles .
    • Contradictions : Mesoporous silica outperforms solid dispersions in long-term stability but requires rigorous carrier synthesis, while polymer-based methods are cost-effective but less predictable .

Q. How does the metabolic activation pathway of this compound compare to non-deuterated simvastatin?

  • Mechanism : Like simvastatin, the compound is a lactone prodrug hydrolyzed in vivo to the active β-hydroxyacid form. Deuteration at the methyl position may slow hydrolysis due to the kinetic isotope effect (KIE), delaying peak plasma concentration (Tₘₐₓ) .
  • Experimental Design :

  • In Vitro Hydrolysis : Incubate with esterases in pH 7.4 buffer; monitor deuterated vs. non-deuterated hydrolysis rates via LC-MS/MS.
  • Pharmacokinetic Studies : Compare AUC and Tₘₐₓ in rodent models using deuterated and non-deuterated forms .

Advanced Research Questions

Q. What isotopic effects arise from deuteration, and how do they influence drug-drug interactions (DDIs)?

  • KIE Impact : Deuterium’s higher mass reduces bond-breaking rates, potentially altering metabolism by CYP3A4 (simvastatin’s primary metabolizer). This could decrease first-pass metabolism, increasing bioavailability but prolonging half-life .
  • DDI Studies :

  • Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) and compare plasma levels of deuterated vs. non-deuterated forms using validated HPLC-UV methods .
  • Use hepatic microsomes to quantify metabolite ratios (β-hydroxyacid vs. inactive products) .

Q. How can deuterium-specific isotopic labeling aid in tracking tissue distribution and metabolite profiling?

  • Isotopic Tracing :

  • LC-HRMS : Resolve deuterated metabolites (e.g., CD₃-containing β-hydroxyacid) from endogenous lipids using mass defect filtering .
  • Autoradiography (with ³H/¹⁴C analogs) : Correlate deuterium retention with tissue-specific accumulation in preclinical models .
    • Data Interpretation : Deuteration may reduce hepatic clearance but increase brain penetration due to altered lipophilicity, requiring tissue-specific LC-MS/MS validation .

Q. What formulation challenges arise from the compound’s stereochemical complexity, and how are they mitigated?

  • Chirality Considerations :

  • The (1S,3S,7S,8S,8aR) configuration requires strict control during synthesis to avoid diastereomer formation, which can reduce potency. Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99%) .
  • Polymorphic transitions during storage are monitored via PXRD and DSC, with mesoporous silica formulations showing superior stability over 24 months .

Key Methodological Notes

  • Contradiction Management : Discrepancies in solubility methods (e.g., silica vs. polymers) require context-specific optimization .
  • Deuteration Effects : Always include isotopic controls in assays to isolate kinetic and metabolic impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.